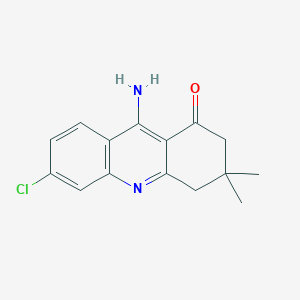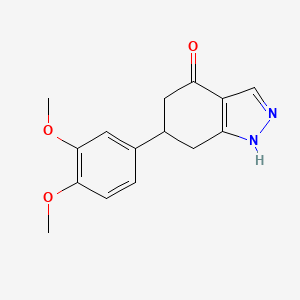![molecular formula C20H23NO8 B11479831 Methyl (4-methoxy-3-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenoxy)acetate](/img/structure/B11479831.png)
Methyl (4-methoxy-3-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple methoxy groups and an amide linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetate typically involves multi-step organic reactions. One common method includes the esterification of 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetate involves its interaction with specific molecular targets. The methoxy groups and amide linkage play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
- Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Uniqueness
Methyl 2-[4-methoxy-3-(2,3,4-trimethoxybenzamido)phenoxy]acetate is unique due to the presence of both methoxy groups and an amide linkage, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C20H23NO8 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 2-[4-methoxy-3-[(2,3,4-trimethoxybenzoyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C20H23NO8/c1-24-15-8-6-12(29-11-17(22)26-3)10-14(15)21-20(23)13-7-9-16(25-2)19(28-5)18(13)27-4/h6-10H,11H2,1-5H3,(H,21,23) |
InChI Key |
IFGJTYLORUNBLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)OC)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B11479751.png)

![17-(2-bromophenyl)-12,14-dimethyl-9-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11479755.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11479758.png)
![4-amino-N-[2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11479765.png)
![5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)-](/img/structure/B11479769.png)
![4-chloro-N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11479774.png)
![7,8-dimethoxy-2-(tetrahydrofuran-2-ylmethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11479781.png)

![(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarboxamide](/img/structure/B11479792.png)
![3-[(4-chlorophenyl)sulfonyl]-7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11479793.png)
![Methyl 6-chloro-3-(propylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11479795.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide](/img/structure/B11479800.png)
![1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)propan-2-ol](/img/structure/B11479804.png)
